3-isocyanato-1,1'-biphenyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

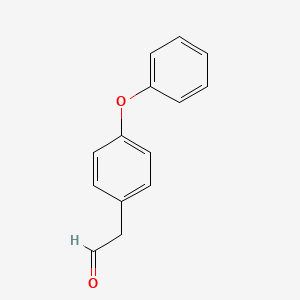

3-isocyanato-1,1’-biphenyl, also known as 2-BIPHENYLYL ISOCYANATE , is a chemical compound with the molecular formula C13H9NO . It is used in a variety of industrial products .

Synthesis Analysis

Isocyanates, including 3-isocyanato-1,1’-biphenyl, can be synthesized from alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates .Molecular Structure Analysis

The molecular structure of 3-isocyanato-1,1’-biphenyl is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . Natural Bond Orbital (NBO) analysis provides evidence that the predicted barrier heights are strongly associated with the occupation of the in-plane C–O* orbital of the RNCO reactant .Safety and Hazards

Direcciones Futuras

The future direction in the field of isocyanates, including 3-isocyanato-1,1’-biphenyl, is towards the development of bio-based isocyanates . Many review papers have considered the synthesis of polyols from feedstock of natural origin, but limited information is present for the synthesis of bio-based isocyanates . This indicates a potential area of research and development in the future .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 3-isocyanato-1,1'-biphenyl can be achieved through a two-step process involving the nitration of biphenyl followed by the reaction of the resulting 3-nitrobiphenyl with phosgene.", "Starting Materials": [ "Biphenyl", "Nitric acid", "Sulfuric acid", "Phosgene", "Anhydrous potassium carbonate", "Anhydrous ether" ], "Reaction": [ "Step 1: Nitration of Biphenyl", "Biphenyl is dissolved in anhydrous ether and added dropwise to a mixture of nitric acid and sulfuric acid at a temperature of 0-5°C. The reaction mixture is stirred for 2-3 hours at room temperature and then poured into ice-cold water. The resulting solid is filtered and washed with water to obtain 3-nitrobiphenyl.", "Step 2: Reaction of 3-Nitrobiphenyl with Phosgene", "3-nitrobiphenyl is dissolved in anhydrous ether and added dropwise to a mixture of phosgene and anhydrous potassium carbonate at a temperature of 0-5°C. The reaction mixture is stirred for 2-3 hours at room temperature and then poured into ice-cold water. The resulting solid is filtered and washed with water to obtain 3-isocyanato-1,1'-biphenyl." ] } | |

Número CAS |

120364-24-1 |

Nombre del producto |

3-isocyanato-1,1'-biphenyl |

Fórmula molecular |

C13H9NO |

Peso molecular |

195.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.